molecular formula C5H9FO2 B1651655 4-Fluoro-3-methylbutanoic acid CAS No. 1314903-64-4

4-Fluoro-3-methylbutanoic acid

Cat. No. B1651655
M. Wt: 120.12
InChI Key: UADMTAKPNCQPNT-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbutanoic acid is a chemical compound with the molecular formula C5H9FO2 . It has an average mass of 120.122 Da and a monoisotopic mass of 120.058655 Da .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-methylbutanoic acid consists of 5 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .

Scientific Research Applications

Synthesis of Optically Active Intermediates

4-Fluoro-3-methylbutanoic acid is used in the synthesis of optically active intermediates. For instance, it has been employed in the pilot-plant-scale synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, an important intermediate in producing mibefradil, a calcium antagonist. This synthesis involves asymmetric hydrogenation and continuous mode processing in a stirred-tank reactor system under high pressure (Crameri et al., 1997).

Production of Amino Acids

4-Fluoro-3-methylbutanoic acid derivatives have been synthesized for various applications, including the production of amino acids. For instance, (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives have been synthesized by diastereoselective alkylation in the presence of LDA at low temperatures, which has implications in biochemical studies (Laue et al., 2000).

PET Imaging Agents for Tumor Detection

Derivatives of 4-Fluoro-3-methylbutanoic acid, such as methyl 2-(2-[18F]fluoro-4-nitrobenzamido)-3-methylbutanoate, have been developed as potential PET imaging agents for tumor detection. These derivatives demonstrate superior tumor/blood and tumor/brain ratios compared to other imaging agents, indicating their potential in medical imaging and diagnostics (Qiao et al., 2009).

Study of Fatty Acid Metabolism

Research has been conducted on the synthesis of fluorooctanoate derivatives, including studies on the influence of fluorine position and structural features on the in vivo behavior of these compounds. Such studies are crucial for understanding fatty acid metabolism and developing radiotracers for medical imaging (Nagatsugi et al., 1995).

Enantioselective Synthesis

The enantioselective hydrogenation of certain derivatives, such as (E)-2-(4-methoxy-3-(3-methoxypropoxy)-benzylidene)-3-methylbutanoic acid, has been studied, leading to the synthesis of key intermediates for pharmacologically important inhibitors, demonstrating the versatility of 4-Fluoro-3-methylbutanoic acid in pharmaceutical chemistry (Andrushko et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, 3-Fluoro-4-methylphenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-fluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-4(3-6)2-5(7)8/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADMTAKPNCQPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298605
Record name Butanoic acid, 4-fluoro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylbutanoic acid

CAS RN

1314903-64-4
Record name Butanoic acid, 4-fluoro-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314903-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-fluoro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MC Pirrung, HJ Ha, CP Holmes - The Journal of Organic …, 1989 - ACS Publications
The a,/3-dihydroxyacid dehydratase (EC 4.2. 1.9) responsible for the production of a-oxoisovaleric acid in the valine biosynthetic pathway has been purified from spinach leaves. Its …
Number of citations: 34 pubs.acs.org
J Moschner, V Stulberg, R Fernandes… - Chemical …, 2019 - ACS Publications
Fluorine does not belong to the pool of chemical elements that nature uses to build organic matter. However, chemists have exploited the unique properties of fluorine and produced …
Number of citations: 204 pubs.acs.org

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